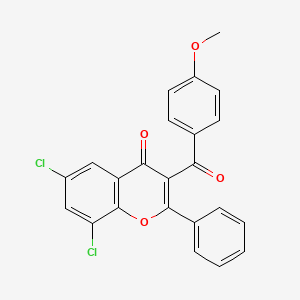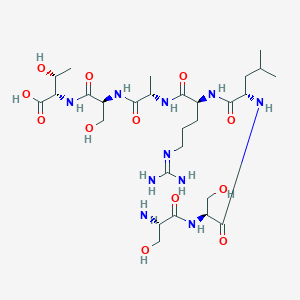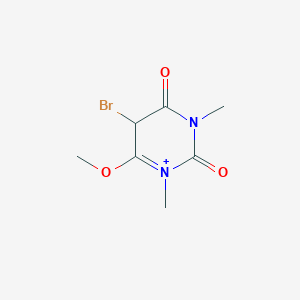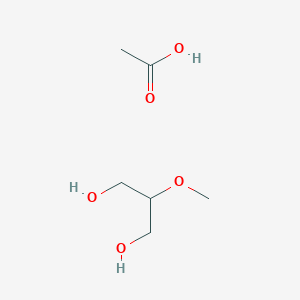
Acetic acid--2-methoxypropane-1,3-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–2-methoxypropane-1,3-diol (1/1) is a chemical compound with the molecular formula C6H14O5. It is known for its unique structure, which combines acetic acid and 2-methoxypropane-1,3-diol in a 1:1 ratio. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-methoxypropane-1,3-diol (1/1) typically involves the reaction of acetic acid with 2-methoxypropane-1,3-diol under controlled conditions. One common method includes the use of a catalyst to facilitate the esterification process, where acetic acid reacts with 2-methoxypropane-1,3-diol to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of acetic acid–2-methoxypropane-1,3-diol (1/1) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–2-methoxypropane-1,3-diol (1/1) undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Acid or base catalysts for esterification and other reactions
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Acetic acid–2-methoxypropane-1,3-diol (1/1) finds applications in several scientific research fields:
Mecanismo De Acción
The mechanism of action of acetic acid–2-methoxypropane-1,3-diol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its chemical structure allows it to interact with cellular components, influencing biochemical processes and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid,2-phenylmethoxypropane-1,3-diol
- Acetic acid, (2R)-3-hexadecoxypropane-1,2-diol
- Acetic acid,3-methoxybenzene-1,2-diol
Uniqueness
Acetic acid–2-methoxypropane-1,3-diol (1/1) stands out due to its unique combination of acetic acid and 2-methoxypropane-1,3-diol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
652973-60-9 |
|---|---|
Fórmula molecular |
C6H14O5 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
acetic acid;2-methoxypropane-1,3-diol |
InChI |
InChI=1S/C4H10O3.C2H4O2/c1-7-4(2-5)3-6;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4) |
Clave InChI |
NBZBNCARXLDVCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


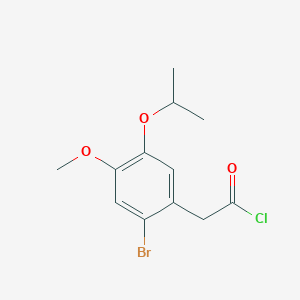

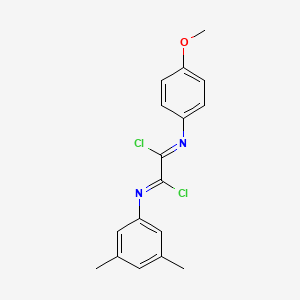
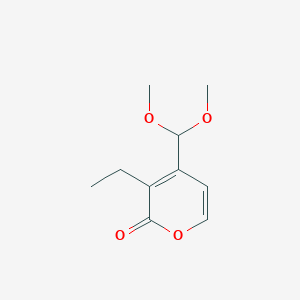
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
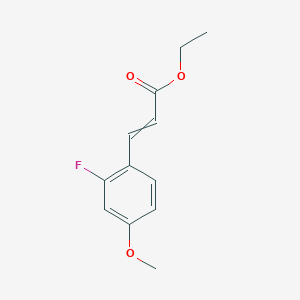
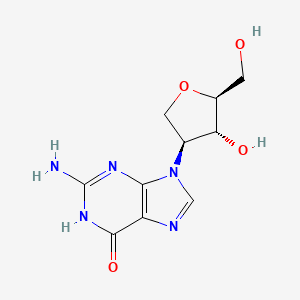
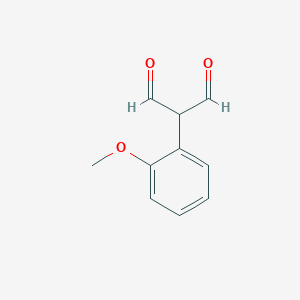
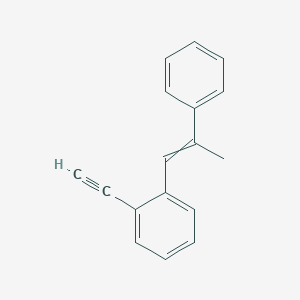
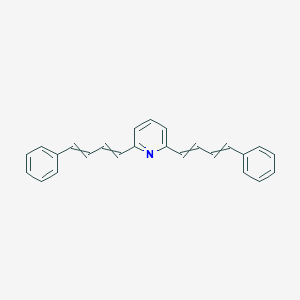
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
